molecular formula C10H12FN3O B6179573 1-(2-fluorophenyl)-4-nitrosopiperazine CAS No. 2731009-71-3

1-(2-fluorophenyl)-4-nitrosopiperazine

Cat. No. B6179573
CAS RN: 2731009-71-3
M. Wt: 209.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-nitrosopiperazine (FNPP) is a synthetic compound with a wide range of applications in the field of chemistry, pharmacology, and biochemistry. FNPP is a fluorinated piperazine derivative with a nitro group that has been studied for its potential therapeutic effects. FNPP has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, making it an attractive target for the development of new drugs.

Scientific Research Applications

1-(2-fluorophenyl)-4-nitrosopiperazine has been studied for its potential therapeutic effects in a variety of scientific research applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety, as well as its potential as an anti-diabetic agent.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-nitrosopiperazine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, this compound has been shown to interact with a number of other enzymes and receptors, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the muscarinic receptor M3.
Biochemical and Physiological Effects
This compound has been shown to possess a number of biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of cancer cells, as well as to reduce inflammation. It has also been found to possess anti-viral and anti-bacterial properties, and to interact with a number of enzymes and receptors, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the muscarinic receptor M3.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-nitrosopiperazine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily observed in a variety of laboratory studies. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to control the concentration of this compound in the experiment, and it can be difficult to accurately measure the effects of this compound on a given system.

Future Directions

1-(2-fluorophenyl)-4-nitrosopiperazine is a promising compound that has a wide range of potential applications in the field of medicine and biochemistry. There are a number of potential future directions for research into this compound, including further exploration of its potential therapeutic effects, further exploration of its biochemical and physiological effects, and further exploration of its potential for use in drug development. In addition, further research could be conducted into the mechanisms of action of this compound, as well as its potential for use in other fields, such as biotechnology and nanotechnology.

Synthesis Methods

1-(2-fluorophenyl)-4-nitrosopiperazine can be synthesized using a variety of methods, including the reaction of 1-(2-fluorophenyl)-4-nitroso-piperazine with anhydrous ammonia in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. Other methods of synthesis include the reaction of 1-(2-fluorophenyl)-4-nitroso-piperazine with anhydrous ammonia in the presence of a Lewis acid, such as zinc chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluorophenyl)-4-nitrosopiperazine involves the nitrosation of 1-(2-fluorophenyl)piperazine using a nitrosating agent.", "Starting Materials": [ "1-(2-fluorophenyl)piperazine", "Nitrosating agent (e.g. sodium nitrite, nitric acid)" ], "Reaction": [ "1. Dissolve 1-(2-fluorophenyl)piperazine in a suitable solvent (e.g. ethanol, methanol)", "2. Add the nitrosating agent slowly to the solution while stirring at a low temperature (e.g. 0-5°C)", "3. Continue stirring the reaction mixture for a period of time (e.g. 1-2 hours) at the same temperature", "4. Quench the reaction by adding a suitable reagent (e.g. sodium sulfite, sodium thiosulfate) to destroy excess nitrosating agent", "5. Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane, ethyl acetate)", "6. Purify the product by recrystallization or chromatography (e.g. silica gel column chromatography)" ] }

CAS RN

2731009-71-3

Molecular Formula

C10H12FN3O

Molecular Weight

209.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.